
Technical Support Center: Autofluorescence
Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: S 2160

Cat. No.: B1680384 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers encountering issues with autofluorescence, specifically when the S
2160 Autofluorescence Eliminator Reagent is not providing the expected results.

Frequently Asked Questions (FAQs)
Q1: What is S 2160 Autofluorescence Eliminator Reagent and how does it work?

S 2160 is a reagent designed to reduce or eliminate lipofuscin-like autofluorescence in tissue

sections, which can interfere with the visualization of fluorescent signals in microscopy.[1][2][3]

Lipofuscin is a pigment that accumulates in the cytoplasm of various cell types with age and

has a broad excitation and emission spectrum that can overlap with commonly used

fluorophores.[1][2][3] The reagent is provided in a 70% ethanol solution and is typically applied

after immunofluorescence staining.[1][3][4]

Q2: What are the common causes of autofluorescence in biological samples?

Autofluorescence can originate from various endogenous sources within the tissue or be

induced by experimental procedures. Common causes include:

Endogenous Fluorophores: Molecules naturally present in tissues, such as collagen, elastin,

NADH, and riboflavin, can fluoresce, particularly in the blue and green spectra.[5][6][7]
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Lipofuscin: These are granules of pigmented metabolic waste that accumulate in cells over

time and exhibit broad-spectrum autofluorescence.[2][6][8]

Red Blood Cells: The heme group in red blood cells can cause significant autofluorescence.

[5][9]

Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in

the tissue to create fluorescent products (Schiff bases).[5][6][9] Glutaraldehyde tends to

induce more autofluorescence than formaldehyde.[9]

Heat and Dehydration: Excessive heat during tissue processing can increase

autofluorescence, particularly in the red spectrum.[9][10]

Q3: How do I properly use the S 2160 reagent?

According to the manufacturer's protocol, the general steps for using S 2160 are as follows.[1]

[3][4] However, it is crucial to note that the optimal incubation time may vary depending on the

tissue type and the fluorescent probes used, and should be determined by the end-user.[1][3]

Complete your standard immunofluorescence staining protocol.

Immerse the sections in PBS for 5 minutes.

Immerse the sections in 70% ethanol for 5 minutes.

Immerse the sections in the S 2160 Autofluorescence Eliminator Reagent for 5 minutes.

Immerse the sections in three changes of 70% ethanol for 1 minute each.

Mount the sections using an anti-fade mounting medium.

Note: The manufacturer states that in most cases, better results are obtained when the reagent

is used after the immunofluorescence procedure is completed.[1]
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If you are not observing a significant reduction in autofluorescence after using S 2160, consider

the following troubleshooting steps.

Problem: High background autofluorescence persists after treatment with S 2160.

Possible Cause 1: The source of autofluorescence is not primarily lipofuscin.

S 2160 is specifically marketed to reduce lipofuscin-like autofluorescence.[1][2][3] If the

background in your sample is predominantly from other sources like collagen, elastin, or

aldehyde fixation, S 2160 may not be effective.

Solution:

Identify the source of autofluorescence: Examine an unstained control slide under the

microscope. The morphology and emission spectrum can provide clues. For example,

fibrous structures may indicate collagen or elastin, while granular cytoplasmic deposits might

be lipofuscin.

Use a broad-spectrum quencher: Consider using alternative reagents that target a wider

range of autofluorescent sources. Sudan Black B is effective against lipofuscin but can also

help with other sources.[8][9][11] Commercial kits like Vector® TrueVIEW® are designed to

quench autofluorescence from non-lipofuscin sources like collagen, elastin, and red blood

cells.[12][13]

Possible Cause 2: Inadequate incubation time with S 2160.

The recommended 5-minute incubation is a starting point.[1][3][4] Different tissues and levels of

autofluorescence may require different optimization.

Solution:

Optimize incubation time: Perform a time-course experiment, varying the incubation in S
2160 (e.g., 2, 5, 8, 10 minutes). Be aware that excessive incubation can quench the specific

fluorescent signal from your probes.[1]

Optimize ethanol washes: The number and duration of the post-reagent ethanol washes can

also be adjusted.[1]
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Possible Cause 3: The autofluorescence is extremely high due to sample preparation.

Issues with fixation or tissue handling can lead to levels of autofluorescence that are difficult to

quench with a single reagent.

Solution:

Modify your fixation protocol: If using aldehyde fixatives, reduce the fixation time to the

minimum required.[9][10] Consider using paraformaldehyde instead of glutaraldehyde, as it

tends to induce less autofluorescence.[9] Alternatively, try a non-aldehyde-based fixative like

ice-cold methanol or ethanol.[5][14]

Pre-treat samples: Before staining, you can try treating the sections with sodium borohydride

to reduce aldehyde-induced autofluorescence.[9][15][16]

Perfuse tissues: If working with animal models, perfusing the tissue with PBS before fixation

can help remove red blood cells, a significant source of autofluorescence.[5][9]

Troubleshooting Workflow
The following diagram illustrates a decision-making workflow when S 2160 is not effective.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.ptglab.com/news/blog/how-to-reduce-autofluorescence/
https://visikol.com/blog/2022/07/21/causes-of-autofluorescence/
https://www.ptglab.com/news/blog/how-to-reduce-autofluorescence/
https://www.southernbiotech.com/how-to-reduce-autofluorescence/
https://fluorofinder.com/autofluorescence/
https://www.ptglab.com/news/blog/how-to-reduce-autofluorescence/
https://pubmed.ncbi.nlm.nih.gov/9765122/
https://pubmed.ncbi.nlm.nih.gov/12531193/
https://www.southernbiotech.com/how-to-reduce-autofluorescence/
https://www.ptglab.com/news/blog/how-to-reduce-autofluorescence/
https://www.benchchem.com/product/b1680384?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting Workflow for Ineffective S 2160

Start: S 2160 is not reducing
autofluorescence effectively

Is the primary source of
autofluorescence likely lipofuscin?

Modify Sample Preparation:
- Change fixative/fixation time

- Use Sodium Borohydride
- Perfuse tissue

Optimize S 2160 protocol:
- Increase incubation time
- Adjust ethanol washes

Yes

Consider alternative or
complementary methods

No / Unsure

Re-evaluate autofluorescence

Sudan Black B
(for lipofuscin and others)

TrueVIEW®
(for non-lipofuscin sources)

Photobleaching
(broad spectrum)

Click to download full resolution via product page

Caption: Troubleshooting decision tree for ineffective S 2160.

Alternative and Complementary Methods
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If S 2160 is not sufficient, several other methods can be employed to reduce autofluorescence.

Comparison of Autofluorescence Reduction Methods
Method Primary Target Advantages Disadvantages

S 2160 Reagent Lipofuscin[1][2][3]
Simple post-staining

protocol.

May not be effective

against other sources

of autofluorescence.

Sudan Black B
Lipofuscin, lipophilic

compounds[8][9]

Very effective for

lipofuscin; can reduce

other

autofluorescence.[11]

Can introduce

background in the far-

red channel; may

reduce specific signal.

[8]

Sodium Borohydride
Aldehyde-induced

(Schiff bases)[15][16]

Effective for reducing

fixation-induced

autofluorescence.

Can have variable

effects; may increase

red blood cell

autofluorescence.[8]

[9]

Photobleaching
Broad spectrum of

fluorophores

Can reduce

autofluorescence from

various sources.

Can also bleach the

fluorescent probes of

interest; can be time-

consuming.[17][18]

[19]

TrueVIEW® Kit

Non-lipofuscin

sources (collagen,

elastin, RBCs)[12][13]

Effective against

common sources of

autofluorescence in

certain tissues.

Not effective against

lipofuscin.[12]

TrueBlack® Lipofuscin[8][20]

Effectively quenches

lipofuscin with minimal

background

fluorescence.

Primarily targets

lipofuscin.

Experimental Protocols for Alternative Methods
1. Sudan Black B Treatment Protocol
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This protocol is adapted from various sources and should be optimized for your specific tissue

and staining.[11][19][20]

After your final secondary antibody wash, rinse the slides in PBS.

Prepare a 0.1% to 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir in the dark for

at least 2 hours and filter before use.[20][21]

Incubate slides in the Sudan Black B solution for 10-20 minutes at room temperature in a

humid chamber.[19][20]

Remove excess Sudan Black B and wash the slides thoroughly multiple times (e.g., 3 x 5

minutes) in PBS or PBS with a low concentration of Tween 20 (e.g., 0.02%).[19]

Mount with an aqueous mounting medium.

2. Photobleaching Protocol

This method uses light to destroy fluorescent molecules and should be performed before

antibody incubation to protect your specific signal.[18][19]

Prepare your tissue sections on slides as you would for staining (e.g., deparaffinize and

rehydrate).

Expose the slides to a strong, broad-spectrum light source (e.g., a UV lamp or a

fluorescence microscope's light source with a wide-open filter cube) for an extended period

(e.g., 2 hours).[19][22] The optimal time will depend on the intensity of the light source and

the level of autofluorescence.

Proceed with your standard blocking and immunofluorescence staining protocol.

Visualizing the Sources of Autofluorescence
Understanding the origin of autofluorescence is key to selecting the right quenching strategy.
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Common Sources of Autofluorescence in Tissue

Autofluorescence

Endogenous Sources Induced by Protocol

Collagen & Elastin Lipofuscin Red Blood Cells (Heme) NADH, Riboflavin, etc.
Aldehyde Fixation

(e.g., Formaldehyde)
Heat/Dehydration

Click to download full resolution via product page

Caption: Origins of autofluorescence in biological samples.

By systematically evaluating the potential causes of persistent autofluorescence and exploring

these alternative methods, researchers can improve the signal-to-noise ratio in their

immunofluorescence experiments and achieve clearer, more reliable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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